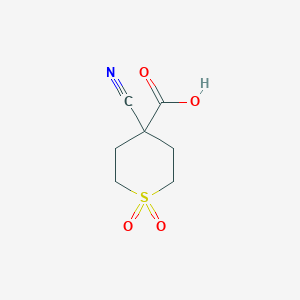

![molecular formula C19H18BrNO2S2 B3012225 N-(2-{[2,3'-联噻吩]-5-基}-2-羟乙基)-3-(2-溴苯基)丙酰胺 CAS No. 2097872-07-4](/img/structure/B3012225.png)

N-(2-{[2,3'-联噻吩]-5-基}-2-羟乙基)-3-(2-溴苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of propanamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride or an activated carboxylic acid derivative. For example, the synthesis of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" was achieved and analyzed using NMR, FT-IR, and high-resolution mass spectrometry, along with single-crystal X-ray diffraction . Similarly, other propanamide derivatives were prepared by reacting different amines with naproxen or flurbiprofen, yielding high-purity compounds characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of these compounds are often complex, with multiple substituents that can influence the overall conformation and crystal packing. For instance, the crystal structure of the coumarin-based propanamide derivative belongs to the monoclinic system and was determined by single-crystal X-ray diffraction . Other studies have reported the synthesis and structural characterization of N-aryl propanamide derivatives, revealing details such as molecular disorder, intramolecular hydrogen bonding, and various types of intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of propanamide derivatives can be influenced by the substituents on the aromatic rings and the amide functionality. These compounds can participate in further chemical transformations, such as amide bond formation or substitution reactions at the aromatic ring. The papers provided do not detail specific chemical reactions involving the synthesized compounds, but the presence of functional groups like bromo and methoxy suggests potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives are closely related to their molecular structures. The presence of hydrogen bond donors and acceptors, such as amide NH and carbonyl O, can lead to the formation of supramolecular structures, as seen in the case of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, which forms a helical chain through hydrogen bonding . The spectroscopic data, including NMR, UV, IR, and mass spectra, provide insights into the electronic environment of the atoms, the presence of functional groups, and the molecular weight of the compounds .

科学研究应用

合成和表征

- N-(2,2-二苯乙基)-2-(6-甲氧基萘-2-基)丙酰胺,一种具有相似结构的化合物,是通过 2,2-二苯乙-1-胺和萘普生之间的反应合成的,其特征在于各种光谱数据,包括 1H、13C、紫外、红外和质谱 (Manolov、Ivanov 和 Bojilov,2021)。

化学性质和分析

- 关于聚羟基低聚噻吩的论文描述了 3,4'- 和 3,3'-二(2-羟乙基)-2,2'-联噻吩的合成。这些是聚羟基低聚噻吩的前体,通过钯催化的交叉偶联合成,并用于制备水溶性“自掺杂”低聚噻吩 (Barbarella 和 Zambianchi,1994)。

在聚合和材料科学中的应用

- 研究了另一种结构相似的化合物 2-溴-N-(4-(7-(二乙氨基)-香豆素-3-基)苯基)丙酰胺的合成和分子结构。它在丙烯酸酯的聚合中表现出作为荧光 ATRP 引发剂的效率 (Kulai 和 Mallet-Ladeira,2016)。

- 2-溴苝二酰亚胺合成涉及过渡金属催化的过程和与联噻吩二锡基衍生物的 Stille 偶联。所得材料已被用作 n 通道有机场效应晶体管中的电子传输材料,证明了此类化合物在电子应用中的潜力 (Zhang 等人,2013)。

生物活性

- 含有联噻吩结构的化合物已在各种生物学研究中显示出显着的活性。例如,从 Echinops latifolius 中分离出的某些噻吩对人类癌细胞系表现出抑制活性,强调了此类化合物的潜在药用应用 (Wang 等人,2007)。

属性

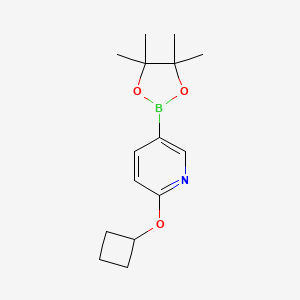

IUPAC Name |

3-(2-bromophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO2S2/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(25-18)14-9-10-24-12-14/h1-4,6-7,9-10,12,16,22H,5,8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCWRFWEZIFKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

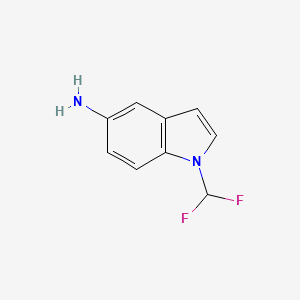

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)

![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)

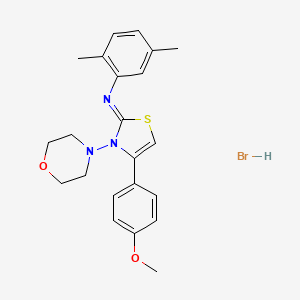

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

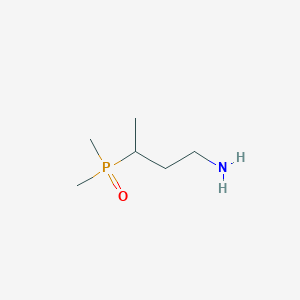

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)